Vonoprazan fumarate impurity 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vonoprazan fumarate impurity 4, chemically known as 1-(5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a byproduct formed during the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. Impurities like this compound are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of vonoprazan fumarate impurity 4 involves a multi-step synthetic process. One common method includes the reaction of a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves mild reaction conditions, environmentally friendly procedures, and easily obtainable raw materials. The purification method is straightforward, and the process is stable and reproducible, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Vonoprazan fumarate impurity 4 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction typically involves reagents like benzofurazan in an alkaline medium (e.g., borate buffer pH 8.2) to produce highly fluorescent products.

Oxidation and Reduction: Standard oxidizing and reducing agents are used under controlled conditions to modify the chemical structure of the impurity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with benzofurazan results in highly fluorescent products .

Wissenschaftliche Forschungsanwendungen

Vonoprazan fumarate impurity 4 has several scientific research applications:

Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control of vonoprazan fumarate.

Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of vonoprazan fumarate.

Wirkmechanismus

Vonoprazan fumarate impurity 4, like its parent compound vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner, thereby suppressing basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . This mechanism is crucial for its role in acid suppression and the treatment of acid-related disorders.

Vergleich Mit ähnlichen Verbindungen

- Vonoprazan Fumarate Impurity 1

- Vonoprazan Fumarate Impurity 2

- Vonoprazan Carbaldehyde Impurity

- Vonoprazan Chloro Pyridine Impurity

Comparison: Vonoprazan fumarate impurity 4 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities, it has distinct properties that make it valuable for specific analytical and research applications. For instance, its formation involves unique synthetic routes and reaction conditions that differ from those of other impurities .

Biologische Aktivität

Vonoprazan fumarate impurity 4, a compound related to the potassium-competitive acid blocker vonoprazan, has garnered attention due to its implications in pharmaceutical formulations and potential biological activity. This article explores the biological activity, synthesis, and implications of this impurity based on recent research findings.

Chemical Structure and Properties

This compound is chemically identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. Its structural similarity to vonoprazan complicates its purification during the synthesis process, often leading to challenges in achieving high purity levels in pharmaceutical preparations .

Pharmacokinetics and Metabolism

Research indicates that vonoprazan undergoes extensive metabolism primarily via the CYP3A4 pathway, with metabolites showing no significant pharmacological activity. The elimination half-life of vonoprazan is approximately 7 hours, with about 67% of the dose recovered in urine . Understanding the pharmacokinetics of vonoprazan can provide insights into how its impurities might behave within biological systems.

Impurities and Their Impact

The presence of impurities like this compound can significantly affect the safety and efficacy of pharmaceutical formulations. High-performance liquid chromatography (HPLC) studies have identified multiple impurities associated with vonoprazan fumarate, including this specific impurity, which was found to complicate purification processes .

Case Studies and Research Findings

- HPLC Analysis : A study conducted using HPLC revealed six impurities in vonoprazan fumarate, including this compound. The identification and characterization of these impurities were crucial for ensuring product quality and efficacy in clinical applications .

- Clinical Trials : In clinical settings, vonoprazan has demonstrated superior efficacy compared to traditional proton pump inhibitors (PPIs) in managing gastroesophageal reflux disease (GERD). Its ability to maintain higher intragastric pH levels enhances the effectiveness of co-administered antibiotics against H. pylori infections .

- FDA Review : The FDA has delayed decisions regarding vonoprazan due to concerns about nitrosamine impurities, highlighting the importance of monitoring all related impurities during drug development and approval processes .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2169271-28-5 |

| Mechanism of Action | Inhibits H+/K+-ATPase |

| Primary Metabolism | CYP3A4 |

| Elimination Half-Life | Approximately 7 hours |

| Clinical Applications | Treatment of GERD and H. pylori infections |

| Impact of Impurities | Affects safety and efficacy; requires careful monitoring |

Eigenschaften

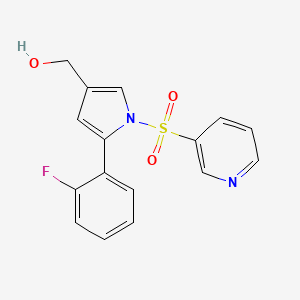

IUPAC Name |

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNCHRTXGGZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.